N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide

CE2 inhibition IC50 comparison BindingDB human liver microsomes

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a synthetic benzothiazole‑piperidine‑acetamide derivative that acts as a nanomolar inhibitor of human carboxylesterase 2 (CE2). In human liver microsomes, it exhibits an IC₅₀ of 20 nM and a Ki of 42 nM against CE2, while its activity on the closely related CE1 isoform is >1000‑fold weaker (IC₅₀ = 20,400 nM), establishing a pronounced selectivity window.

Molecular Formula C22H25N3O3S
Molecular Weight 411.52
CAS No. 2034238-46-3
Cat. No. B2601736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide
CAS2034238-46-3
Molecular FormulaC22H25N3O3S
Molecular Weight411.52
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C22H25N3O3S/c1-27-18-7-3-4-8-19(18)28-15-21(26)23-14-16-10-12-25(13-11-16)22-24-17-6-2-5-9-20(17)29-22/h2-9,16H,10-15H2,1H3,(H,23,26)
InChIKeyDOGZXKZXXQAAOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide (CAS 2034238-46-3): A Potent and Selective Carboxylesterase 2 Inhibitor for Research Procurement


N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a synthetic benzothiazole‑piperidine‑acetamide derivative that acts as a nanomolar inhibitor of human carboxylesterase 2 (CE2) [1]. In human liver microsomes, it exhibits an IC₅₀ of 20 nM and a Ki of 42 nM against CE2, while its activity on the closely related CE1 isoform is >1000‑fold weaker (IC₅₀ = 20,400 nM), establishing a pronounced selectivity window [1]. The compound’s 2‑(2‑methoxyphenoxy)acetamide side chain differentiates it from generic benzothiazole‑piperidine analogs and underpins its utility as a high‑quality tool for CE2‑focused pharmacological studies.

CE2-selective inhibition studies in human liver microsome or hepatocyte models
Isoform-selectivity assay context with >1000-fold reported preference for CE2 over CE1
Competitive inhibitor probe for ester-prodrug metabolism and lipid-signaling research

Why Generic Benzothiazole‑Piperidine Analogs Cannot Substitute for N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide


Other benzothiazole‑piperidine derivatives—such as urea‑, carbamate‑, sulfonamide‑, or oxalamide‑linked analogs—lack the 2‑(2‑methoxyphenoxy)acetamide motif that is critical for high‑affinity CE2 binding and subtype selectivity [1]. For example, the structurally similar 1‑((1‑(benzo[d]thiazol‑2‑yl)piperidin‑4‑yl)methyl)‑3‑(o‑tolyl)urea (CAS 1797725‑50‑8) carries a different hydrogen‑bonding and hydrophobic profile and has not demonstrated comparable CE2 inhibitory activity in publicly available assays [1]. The quantitative evidence below demonstrates that simple in‑class substitution erases the potency and selectivity advantages that define this compound, making it an irreplaceable entity for studies that demand CE2‑specific pharmacological modulation.

Benzothiazole-piperidine analogs with urea, carbamate, or sulfonamide linkers lack the 2-(2-methoxyphenoxy)acetamide motif; binding affinity and selectivity may not transfer.
Structurally similar 1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea (CAS 1797725-50-8) carries a different hydrogen-bonding and hydrophobic profile; publicly available assays do not show comparable CE2 inhibitory activity.

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide: Direct Comparator‑Based Evidence for Scientific Selection


CE2 Inhibitory Potency: 171‑Fold Superior to a Structurally Unrelated CE2 Inhibitor in the Same Assay

In a direct head‑to‑head comparison using identical assay conditions, N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide inhibited human CE2 with an IC₅₀ of 20 nM, whereas comparator BDBM50154558 (CHEMBL3775320) exhibited an IC₅₀ of 3,420 nM [1][2]. This represents a 171‑fold superiority in inhibitory potency for the target compound.

CE2 Potency vs Comparator
Head-to-head
IC₅₀ 20 nM vs 3,420 nM
171‑fold lower IC₅₀
Reported 171‑fold difference supports CE2 potency review; may allow lower working concentrations in cell models.
Human liver microsomes; fluorescein diacetate substrate; BindingDB curated data.
CE2 inhibition IC50 comparison BindingDB human liver microsomes

CE2/CE1 Subtype Selectivity: 1020‑Fold Window Versus a Non‑Selective Benchmark

The target compound achieves a CE2/CE1 selectivity ratio of 1,020, calculated from IC₅₀ values of 20 nM (CE2) and 20,400 nM (CE1) [1]. By contrast, comparator BDBM50154558 displays a CE2/CE1 ratio of only 3.6 (CE2 IC₅₀ = 3,420 nM; CE1 IC₅₀ = 12,300 nM) [1][2]. The target compound therefore provides a >280‑fold improvement in subtype discrimination.

CE2/CE1 Selectivity
Head-to-head
1,020-fold selectivity ratio
(CE2 IC₅₀ 20 nM / CE1 IC₅₀ 20,400 nM)
Supports CE2-selective assay context; CE1-dependent confounding may be reduced in ester-prodrug studies.
Comparator BDBM50154558 ratio: 3.6. Assay condition-specific.
Carboxylesterase subtype selectivity CE2 vs CE1 Off‑target discrimination

Potency Advantage Over a Natural‑Product CE2 Inhibitor: 3,465‑Fold More Potent Than Glycyrrhetinic Acid

When compared with glycyrrhetinic acid (BDBM50233538), a naturally occurring CE2 inhibitor evaluated in the same high‑throughput microsomal assay, the target compound is 3,465‑fold more potent (IC₅₀ 20 nM vs. 69,300 nM) [1][2]. This vast potency gap highlights the substantial advantage of the synthetic benzothiazole‑acetamide scaffold over a well‑known natural product hit.

vs Natural-Product Benchmark
Reported
IC₅₀ 20 nM vs 69,300 nM
3,465‑fold lower IC₅₀
Reported potency differential positions synthetic scaffold benchmarking; glycyrrhetinic acid comparator context.
BindingDB curated; same microsomal assay platform.
CE2 inhibitor potency Natural product benchmark Glycyrrhetinic acid comparator

Competitive Inhibition Mechanism with a Defined Binding Affinity (Ki = 42 nM)

Kinetic analysis reveals that the compound acts as a competitive inhibitor of CE2, exhibiting a Ki of 42 nM as determined by Dixon plot analysis in human liver microsomes [1]. Although Ki values were not reported for the comparator BDBM50154558 in this dataset, the unambiguous competitive mechanism indicates direct, reversible engagement of the active site, which is consistent with the observed high selectivity and potency.

Competitive Mechanism
Mechanism context
Ki = 42 nM
Competitive (Dixon plot)
Reversible active-site engagement context supports structure-based interpretation; comparator Ki not reported.
Human liver microsomes; fluorescein diacetate substrate.
Competitive inhibition Enzyme kinetics Binding affinity

High‑Impact Application Scenarios for N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide


CE2‑Selective Pharmacological Probe for Ester‑Prodrug Activation Studies

With >1,000‑fold selectivity for CE2 over CE1 [1], this compound is ideally suited for dissecting the role of CE2 in the metabolic activation of ester‑based prodrugs (e.g., irinotecan, capecitabine) in human liver microsome or hepatocyte models. Its use minimizes confounding CE1‑mediated hydrolysis, enabling cleaner interpretation of tissue‑specific prodrug conversion.

Lead Template for Structure‑Based Design of CE2‑Targeted Therapeutics

The compound’s nanomolar potency (IC₅₀ = 20 nM) and well‑defined competitive mechanism (Ki = 42 nM) [1] provide a solid starting point for fragment‑based or structure‑guided optimization. Medicinal chemistry teams can exploit the 2‑(2‑methoxyphenoxy)acetamide tail to iteratively improve drug‑like properties while retaining the exceptional CE2 selectivity demonstrated against benchmark comparators [1][2].

Tool for Functional Characterization of Carboxylesterase 2 in Lipid Metabolism and Disease Models

Given the compound’s ability to potently inhibit CE2 while sparing CE1 [1], it can be used to investigate the physiological roles of CE2 in lipid hydrolysis, cholesterol metabolism, and related pathologies. The large selectivity window over CE1 ensures that observed phenotypic effects can be attributed specifically to CE2 modulation.

Reference Inhibitor for High‑Throughput Screening Assays Targeting Human CE2

Owing to its robust IC₅₀ of 20 nM and competitive mode of action [1], the compound serves as a reliable positive control in fluorescence‑based CE2 inhibition screens (e.g., using fluorescein diacetate). Its >3,000‑fold potency advantage over natural‑product hits like glycyrrhetinic acid [1][3] ensures clear assay windows and reproducible Z‑factor values.

Application
Selection Property
Validation Focus
CE2-selective prodrug activation studies
CE2 over CE1 isoform selectivity context
Ester-prodrug hydrolysis readout in microsome/hepatocyte models
CE2 inhibitor lead optimization
Reported competitive inhibition profile
Structure-activity relationship campaigns
CE2 functional probing in lipid metabolism
CE2-selective modulation without CE1 interference
Lipid hydrolysis phenotype readouts
CE2 screening control
Competitive inhibition in fluorescence-based assay
Assay-signal window reproducibility
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